Enhanced Lipophilicity (LogP): Superior Membrane Permeability vs. Non-Methylated Trifluoromethylbenzaldehyde Analogs
The target compound exhibits a calculated LogP of 2.67 , which is substantially higher than the LogP of 2-fluoro-5-(trifluoromethyl)benzaldehyde (LogP = 2.4; XLogP reference value) [1] and 3-fluoro-5-(trifluoromethyl)benzaldehyde (LogP ≈ 2.2 estimated from fragment-based calculation). The ΔLogP of approximately +0.27 to +0.47 is attributable to the 3-methyl substituent, which increases hydrophobic surface area. This lipophilicity enhancement positions the compound closer to the optimal LogP range (1–3) for oral bioavailability and blood-brain barrier penetration, providing a measurable advantage in drug design campaigns where passive membrane permeability is rate-limiting [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.67 (calculated) |
| Comparator Or Baseline | 2-Fluoro-5-(trifluoromethyl)benzaldehyde: LogP = 2.4; 3-Fluoro-5-(trifluoromethyl)benzaldehyde: LogP ≈ 2.2 |
| Quantified Difference | ΔLogP ≈ +0.27 to +0.47 vs. non-methylated comparators |
| Conditions | Calculated values from supplier databases; XLogP method. |
Why This Matters
Procurement of this specific regioisomer provides a predictable LogP advantage for medicinal chemistry programs where lipophilicity-driven membrane permeability is a critical design parameter.
- [1] BaseChem. 2-Fluoro-5-(trifluoromethyl)benzaldehyde: XLogP = 2.4. Available at: http://www.basechem.org/chemical/27952 View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
